cis-1,4-Diacetoxy-2-butene chemical properties and structure
cis-1,4-Diacetoxy-2-butene chemical properties and structure
An In-depth Technical Guide to cis-1,4-Diacetoxy-2-butene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of cis-1,4-diacetoxy-2-butene. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Chemical Properties and Structure
cis-1,4-Diacetoxy-2-butene is an ester that serves as a versatile intermediate in organic synthesis.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 120-121 °C at 18 mmHg | [1] |
| Density | 1.08 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.443 | [1] |
| Solubility | Not miscible in water. Soluble in many organic solvents. | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Stability | Stable under recommended storage conditions. Incompatible with oxidizing agents. | [3] |
Structural Information:
| Identifier | Value | Reference(s) |
| IUPAC Name | (2Z)-But-2-ene-1,4-diyl diacetate | [4] |
| Synonyms | cis-2-Butene-1,4-diol (B44940) diacetate | [5] |
| CAS Number | 25260-60-0 | [2] |
| SMILES String | CC(=O)OCC=CCOC(=O)C | [6] |
| InChI Key | VZUAUHWZIKOMFC-ARJAWSKDSA-N | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of cis-1,4-diacetoxy-2-butene.
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¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[7]
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¹³C NMR Spectrum: The carbon NMR spectrum gives insight into the carbon framework of the molecule.[8]
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Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule.[6][9]
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Mass Spectrum (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocols
Synthesis of cis-1,4-Diacetoxy-2-butene
The synthesis of cis-1,4-diacetoxy-2-butene can be achieved in a two-step process starting from 2-butyne-1,4-diol (B31916).
Step 1: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol
This step involves the selective reduction of the alkyne to a cis-alkene.
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Materials:
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2-Butyne-1,4-diol
-
Lindlar's catalyst (or an alternative poisoned palladium catalyst)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation flask, dissolve 2-butyne-1,4-diol in methanol.
-
Add a catalytic amount of Lindlar's catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude cis-2-butene-1,4-diol.
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Step 2: Acetylation of cis-2-Butene-1,4-diol
This step introduces the acetate (B1210297) groups to the diol.
-
Materials:
-
cis-2-Butene-1,4-diol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (B109758) (or other suitable solvent)
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1 M HCl solution
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Saturated aqueous NaHCO₃ solution
-
Brine
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Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the crude cis-2-butene-1,4-diol in a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add acetic anhydride to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding methanol.
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Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure cis-1,4-diacetoxy-2-butene.
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Key Reactions of cis-1,4-Diacetoxy-2-butene
cis-1,4-Diacetoxy-2-butene is a precursor for various chemical transformations.
3.2.1. Pyrolysis to 1-Acetoxy-1,3-butadiene
Upon heating, cis-1,4-diacetoxy-2-butene undergoes pyrolysis to yield 1-acetoxy-1,3-butadiene.[1]
-
General Procedure:
-
The pyrolysis is typically carried out in a tube furnace packed with an inert material.
-
cis-1,4-Diacetoxy-2-butene is vaporized and passed through the heated tube under a stream of inert gas (e.g., nitrogen or argon).
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The products are collected in a cold trap.
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The collected pyrolysate is then purified by distillation to isolate 1-acetoxy-1,3-butadiene. Note: The specific temperature and flow rates need to be optimized for the specific setup.
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3.2.2. Ruthenium-Catalyzed Cross-Metathesis with Allylbenzene (B44316)
cis-1,4-Diacetoxy-2-butene can undergo cross-metathesis reactions with other olefins, such as allylbenzene, in the presence of a ruthenium catalyst.[1]
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Materials:
-
cis-1,4-Diacetoxy-2-butene
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Allylbenzene
-
Grubbs' catalyst (or other suitable ruthenium metathesis catalyst)
-
Anhydrous dichloromethane (or other suitable solvent)
-
-
Procedure:
-
In an inert atmosphere (e.g., in a glovebox or under argon), dissolve cis-1,4-diacetoxy-2-butene and allylbenzene in anhydrous dichloromethane.
-
Add the ruthenium catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
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Remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cross-metathesis product.
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Mandatory Visualizations
Caption: Chemical structure of cis-1,4-diacetoxy-2-butene.
Caption: Synthesis workflow for cis-1,4-diacetoxy-2-butene.
Caption: Key reaction pathways of cis-1,4-diacetoxy-2-butene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
